molecular formula C18H18ClN5O3 B14810245 Ethyl 1-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)-1H-indole-2-carboxylate

Ethyl 1-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)-1H-indole-2-carboxylate

Cat. No.: B14810245
M. Wt: 387.8 g/mol
InChI Key: OAXSSIHJHBEERR-UHFFFAOYSA-N
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Description

1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester is a complex organic compound that features a triazine ring, an indole moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the morpholine group and the indole moiety. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the indole moiety can intercalate with DNA, leading to potential anti-cancer effects . The morpholine group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester is unique due to the combination of the triazine ring, indole moiety, and morpholine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H18ClN5O3

Molecular Weight

387.8 g/mol

IUPAC Name

ethyl 1-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)indole-2-carboxylate

InChI

InChI=1S/C18H18ClN5O3/c1-2-27-15(25)14-11-12-5-3-4-6-13(12)24(14)18-21-16(19)20-17(22-18)23-7-9-26-10-8-23/h3-6,11H,2,7-10H2,1H3

InChI Key

OAXSSIHJHBEERR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C3=NC(=NC(=N3)Cl)N4CCOCC4

Origin of Product

United States

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